Trimethyl(pyrazin-2-ylmethyl)silane
Description
Trimethyl(pyrazin-2-ylmethyl)silane is an organosilicon compound characterized by a pyrazine ring linked to a trimethylsilyl group via a methylene bridge. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms, imparts electron-withdrawing properties, influencing the compound’s reactivity. This silane is primarily utilized in synthetic organic chemistry, particularly in cross-coupling reactions and as a building block for heterocyclic systems. Its structural uniqueness lies in the synergy between the silyl group’s steric bulk and the pyrazine ring’s electronic effects .
Properties
CAS No. |
136825-38-2 |
|---|---|
Molecular Formula |
C8H14N2Si |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
trimethyl(pyrazin-2-ylmethyl)silane |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)7-8-6-9-4-5-10-8/h4-6H,7H2,1-3H3 |
InChI Key |
GRTWRTLCJXOMSO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
Canonical SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
Synonyms |
Pyrazine, [(trimethylsilyl)methyl]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(pyrazin-2-ylmethyl)silane typically involves the reaction of pyrazine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Pyrazine+(CH3)3SiCl→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(pyrazin-2-ylmethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can yield pyrazine derivatives with altered electronic properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
Trimethyl(pyrazin-2-ylmethyl)silane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosilicon compounds and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(pyrazin-2-ylmethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between Trimethyl(pyrazin-2-ylmethyl)silane and related allyl- or aryl-substituted silanes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
